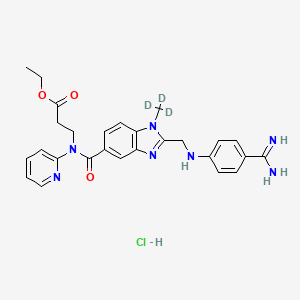
Dabigatran ethyl ester-d3 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dabigatran ethyl ester-d3 (hydrochloride) is a deuterium-labeled derivative of dabigatran etexilate, a direct thrombin inhibitor. It is primarily used in scientific research to study the pharmacokinetics and metabolism of dabigatran. The deuterium labeling allows for more precise tracking and analysis in various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of deuterium-labeled dabigatran etexilate involves multiple steps, including nitration, cyanation, Pinner reaction, esterification, reduction, and alkylation. The process starts with [2H5] bromobenzene and proceeds through several intermediate compounds to yield [2H7] dabigatran etexilate .
Industrial Production Methods: Industrial production of dabigatran ethyl ester-d3 (hydrochloride) follows similar synthetic routes but is optimized for large-scale production. This involves ensuring high yield and purity through controlled reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions: Dabigatran ethyl ester-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with deuterium-labeled counterparts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Deuterium gas or deuterated solvents.
Major Products: The major products formed from these reactions include various deuterium-labeled intermediates and the final product, [2H7] dabigatran etexilate .
Scientific Research Applications
Dabigatran ethyl ester-d3 (hydrochloride) is extensively used in scientific research for:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of dabigatran.
Metabolism Studies: Understanding the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Investigating potential interactions with other drugs.
Clinical Research: Evaluating the safety and efficacy of dabigatran in various clinical settings.
Mechanism of Action
Dabigatran ethyl ester-d3 (hydrochloride) acts as a direct thrombin inhibitor. It is hydrolyzed to the active form, dabigatran, which binds to thrombin and prevents the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation. The molecular targets include thrombin and various factors in the coagulation cascade .
Comparison with Similar Compounds
Dabigatran etexilate: The non-deuterated form of the compound.
Rivaroxaban: Another direct oral anticoagulant.
Apixaban: A direct factor Xa inhibitor.
Comparison: Dabigatran ethyl ester-d3 (hydrochloride) is unique due to its deuterium labeling, which allows for more precise pharmacokinetic studies. Compared to rivaroxaban and apixaban, dabigatran directly inhibits thrombin, whereas the others inhibit factor Xa .
Properties
Molecular Formula |
C27H30ClN7O3 |
|---|---|
Molecular Weight |
539.0 g/mol |
IUPAC Name |
ethyl 3-[[2-[(4-carbamimidoylanilino)methyl]-1-(trideuteriomethyl)benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;hydrochloride |
InChI |
InChI=1S/C27H29N7O3.ClH/c1-3-37-25(35)13-15-34(23-6-4-5-14-30-23)27(36)19-9-12-22-21(16-19)32-24(33(22)2)17-31-20-10-7-18(8-11-20)26(28)29;/h4-12,14,16,31H,3,13,15,17H2,1-2H3,(H3,28,29);1H/i2D3; |
InChI Key |
FHWBKCGBULSVFO-MUTAZJQDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C=C(C=C2)C(=O)N(CCC(=O)OCC)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N.Cl |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=N)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















